1-(Bromoacetyl)-4-methylpiperidine
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Overview
Description
Piperidine, 1-(bromoacetyl)-4-methyl- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(bromoacetyl)-4-methyl- piperidine is characterized by the presence of a bromoacetyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromoacetyl)-4-methyl- piperidine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpiperidine as the starting material.
Bromoacetylation: The bromoacetyl group is introduced by reacting 4-methylpiperidine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure 1-(bromoacetyl)-4-methyl- piperidine.
Industrial Production Methods
Industrial production of 1-(bromoacetyl)-4-methyl- piperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 1-(bromoacetyl)-4-methyl- piperidine can undergo nucleophilic substitution reactions due to the presence of the bromoacetyl group. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.
Oxidation Products: Oxidation can yield products like carboxylic acids or ketones.
Reduction Products: Reduction typically yields the corresponding acetyl derivatives.
Scientific Research Applications
1-(bromoacetyl)-4-methyl- piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(bromoacetyl)-4-methyl- piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromoacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, piperidine, is a simple heterocyclic amine with a wide range of applications in organic synthesis and medicinal chemistry.
4-Methylpiperidine: A derivative of piperidine with a methyl group at the fourth position, used as an intermediate in the synthesis of pharmaceuticals.
1-(Bromoacetyl)piperidine: Similar to 1-(bromoacetyl)-4-methyl- piperidine but lacks the methyl group at the fourth position.
Uniqueness
1-(bromoacetyl)-4-methyl- piperidine is unique due to the presence of both the bromoacetyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in the design of novel pharmaceuticals and research compounds.
Properties
IUPAC Name |
2-bromo-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-7-2-4-10(5-3-7)8(11)6-9/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURLJDQUXJXBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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